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molecular formula C7H7BrO3S B8607879 3-Bromo-5-methanesulfonyl-phenol

3-Bromo-5-methanesulfonyl-phenol

Cat. No. B8607879
M. Wt: 251.10 g/mol
InChI Key: HARUPCNPEZCBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccc(COc2cc(Br)cc(S(C)(=O)=O)c2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][c:4]([S:18](=[O:19])(=[O:20])[CH3:21])[cH:5][c:6]([O:8][CH2:9][c:10]2[cH:11][cH:12][c:13]([O:14][CH3:15])[cH:16][cH:17]2)[cH:7]1.[CH3:22][C:23](=[O:24])[OH:25]>>[Br:1][c:2]1[cH:3][c:4]([S:18](=[O:19])(=[O:20])[CH3:21])[cH:5][c:6]([OH:8])[cH:7]1

Inputs

Step One
Name
COc1ccc(COc2cc(Br)cc(S(C)(=O)=O)c2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(COc2cc(Br)cc(S(C)(=O)=O)c2)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)c1cc(O)cc(Br)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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